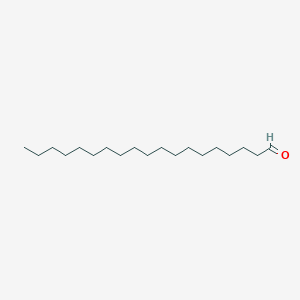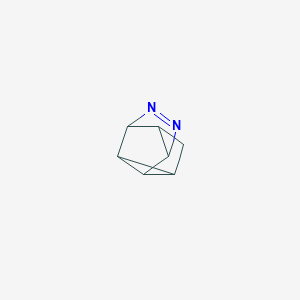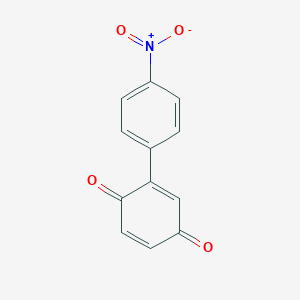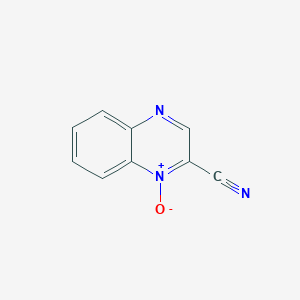
1-Oxidoquinoxalin-1-ium-2-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Oxidoquinoxalin-1-ium-2-carbonitrile is a chemical compound that has gained significant attention in the field of scientific research due to its potential as a pharmacological agent. This compound has been found to exhibit various biological activities, including antitumor, antiviral, and antioxidant properties.
科学研究应用
1-Oxidoquinoxalin-1-ium-2-carbonitrile has been found to exhibit various biological activities, including antitumor, antiviral, and antioxidant properties. In recent years, there has been a growing interest in the potential use of this compound as a pharmacological agent. Researchers have been investigating the use of 1-Oxidoquinoxalin-1-ium-2-carbonitrile in the treatment of various diseases, including cancer and viral infections.
作用机制
The mechanism of action of 1-Oxidoquinoxalin-1-ium-2-carbonitrile is not fully understood. However, studies have suggested that this compound may exert its biological effects through the modulation of various signaling pathways. For example, 1-Oxidoquinoxalin-1-ium-2-carbonitrile has been found to inhibit the activity of certain enzymes that are involved in tumor growth and proliferation.
生化和生理效应
Studies have shown that 1-Oxidoquinoxalin-1-ium-2-carbonitrile exhibits various biochemical and physiological effects. For example, this compound has been found to induce apoptosis (programmed cell death) in cancer cells, inhibit viral replication, and scavenge free radicals. Additionally, 1-Oxidoquinoxalin-1-ium-2-carbonitrile has been found to have a protective effect against oxidative stress.
实验室实验的优点和局限性
One of the main advantages of using 1-Oxidoquinoxalin-1-ium-2-carbonitrile in lab experiments is its ability to exhibit multiple biological activities. This makes it a versatile compound that can be used in a variety of research applications. However, there are also some limitations associated with the use of this compound. For example, it may be difficult to obtain pure samples of 1-Oxidoquinoxalin-1-ium-2-carbonitrile, and its stability may be affected by certain environmental conditions.
未来方向
There are several future directions for research involving 1-Oxidoquinoxalin-1-ium-2-carbonitrile. One area of interest is the development of new synthetic methods for producing this compound. Additionally, researchers are exploring the use of 1-Oxidoquinoxalin-1-ium-2-carbonitrile in combination with other pharmacological agents to enhance its therapeutic potential. Another area of interest is the investigation of the mechanism of action of this compound in order to better understand its biological effects. Finally, researchers are exploring the potential use of 1-Oxidoquinoxalin-1-ium-2-carbonitrile in the development of new drugs for the treatment of various diseases.
合成方法
1-Oxidoquinoxalin-1-ium-2-carbonitrile can be synthesized through a multistep process involving the reaction of quinoxaline with various reagents. One of the most common methods for synthesizing this compound involves the reaction of quinoxaline with cyanogen bromide, followed by oxidation with hydrogen peroxide. Another method involves the reaction of quinoxaline with cyanogen chloride, followed by oxidation with sodium hypochlorite.
属性
CAS 编号 |
18457-81-3 |
|---|---|
产品名称 |
1-Oxidoquinoxalin-1-ium-2-carbonitrile |
分子式 |
C9H5N3O |
分子量 |
171.16 g/mol |
IUPAC 名称 |
1-oxidoquinoxalin-1-ium-2-carbonitrile |
InChI |
InChI=1S/C9H5N3O/c10-5-7-6-11-8-3-1-2-4-9(8)12(7)13/h1-4,6H |
InChI 键 |
RLAXSDFNUXEJAZ-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)N=CC(=[N+]2[O-])C#N |
规范 SMILES |
C1=CC=C2C(=C1)N=CC(=[N+]2[O-])C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



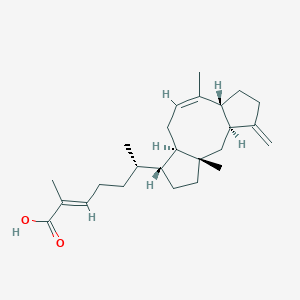
![5-(4-Aminopyrazolo[3,4-d]pyrimidin-1-yl)-2-(hydroxymethyl)oxolan-3-ol](/img/structure/B95514.png)
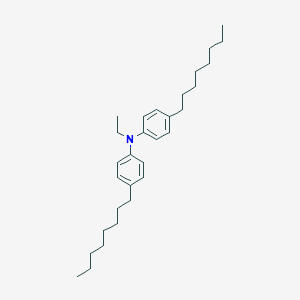
![4-[(Z)-Azepan-1-yliminomethyl]-N,N-dimethylaniline](/img/structure/B95517.png)






